3,7-Dimethyluric acid
3,7-Dimethyluric acid
3,7-Dimethyluric acid (3,7-DMU, 3,7-Dimethyl-2,6,8-trihydroxypurine), a purine derivative, is a dimethylated uric acid. It has a pyrimidine ring fused to an imidazole ring. Mechanism of the transformation of theobromine to 3,7-DMU in rat liver microsomal incubations has been investigated.
3,7-Dimethyluric acid is a primary theobromine (TB; 3,7-dimethylxanthine) metabolite. Electrochemical oxidation of 3,7-dimethyluric acid gives two voltammetric oxidation peaks (Ia and IIa) at a pyrolytic graphite electrode in aqueous solution.
3,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7. It has a role as a metabolite and a mouse metabolite. It derives from a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 3,7-dimethylurate anion.
3, 7-Dimethyluric acid, also known as 37-dimethylate or 3, 7-dmu, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3, 7-Dimethyluric acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 7-Dimethyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 3, 7-dimethyluric acid is primarily located in the cytoplasm. 3, 7-Dimethyluric acid can be biosynthesized from theobromine through the action of the enzyme xanthine dehydrogenase/oxidase. In humans, 3, 7-dimethyluric acid is involved in the caffeine metabolism pathway.
3,7-Dimethyluric acid is a primary theobromine (TB; 3,7-dimethylxanthine) metabolite. Electrochemical oxidation of 3,7-dimethyluric acid gives two voltammetric oxidation peaks (Ia and IIa) at a pyrolytic graphite electrode in aqueous solution.
3,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7. It has a role as a metabolite and a mouse metabolite. It derives from a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 3,7-dimethylurate anion.
3, 7-Dimethyluric acid, also known as 37-dimethylate or 3, 7-dmu, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3, 7-Dimethyluric acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 7-Dimethyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 3, 7-dimethyluric acid is primarily located in the cytoplasm. 3, 7-Dimethyluric acid can be biosynthesized from theobromine through the action of the enzyme xanthine dehydrogenase/oxidase. In humans, 3, 7-dimethyluric acid is involved in the caffeine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
13087-49-5
VCID:
VC20958653
InChI:
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)
SMILES:
CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Molecular Formula:
C7H8N4O3
Molecular Weight:
196.16 g/mol
3,7-Dimethyluric acid
CAS No.: 13087-49-5
Cat. No.: VC20958653
Molecular Formula: C7H8N4O3
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,7-Dimethyluric acid (3,7-DMU, 3,7-Dimethyl-2,6,8-trihydroxypurine), a purine derivative, is a dimethylated uric acid. It has a pyrimidine ring fused to an imidazole ring. Mechanism of the transformation of theobromine to 3,7-DMU in rat liver microsomal incubations has been investigated. 3,7-Dimethyluric acid is a primary theobromine (TB; 3,7-dimethylxanthine) metabolite. Electrochemical oxidation of 3,7-dimethyluric acid gives two voltammetric oxidation peaks (Ia and IIa) at a pyrolytic graphite electrode in aqueous solution. 3,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7. It has a role as a metabolite and a mouse metabolite. It derives from a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 3,7-dimethylurate anion. 3, 7-Dimethyluric acid, also known as 37-dimethylate or 3, 7-dmu, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3, 7-Dimethyluric acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3, 7-Dimethyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 3, 7-dimethyluric acid is primarily located in the cytoplasm. 3, 7-Dimethyluric acid can be biosynthesized from theobromine through the action of the enzyme xanthine dehydrogenase/oxidase. In humans, 3, 7-dimethyluric acid is involved in the caffeine metabolism pathway. |
|---|---|
| CAS No. | 13087-49-5 |
| Molecular Formula | C7H8N4O3 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 3,7-dimethyl-9H-purine-2,6,8-trione |
| Standard InChI | InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) |
| Standard InChI Key | HMLZLHKHNBLLJD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(NC1=O)N(C(=O)NC2=O)C |
| Canonical SMILES | CN1C2=C(NC1=O)N(C(=O)NC2=O)C |
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